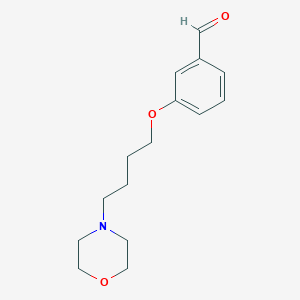

3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-morpholin-4-ylbutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-13-14-4-3-5-15(12-14)19-9-2-1-6-16-7-10-18-11-8-16/h3-5,12-13H,1-2,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBYHDPTVUREPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366958 | |

| Record name | 3-(4-morpholin-4-ylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700856-08-2 | |

| Record name | 3-(4-morpholin-4-ylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Morpholin 4 Ylbutoxy Benzaldehyde and Analogous Structures

Strategies for the Construction of the Morpholine (B109124) Core

The synthesis of the morpholine ring, a key structural element, can be achieved through several strategic approaches, ranging from classical cyclization reactions to modern photocatalytic methods.

Cyclization Reactions of Amino Alcohols and Related Precursors

The formation of the morpholine ring frequently involves the cyclization of bifunctional precursors, most notably amino alcohols. A common and conceptually straightforward method is the cyclodehydration of amino alcohols, though direct approaches can sometimes be inefficient. orgsyn.org

A significant advancement in this area is the use of ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for reacting with 1,2-amino alcohols. This redox-neutral protocol allows for the selective monoalkylation of the amine. chemrxiv.orgacs.org The resulting zwitterionic intermediate can then be cyclized, often with a base like potassium tert-butoxide (tBuOK), to form the morpholine ring in high yield. chemrxiv.orgacs.org This method is advantageous due to the use of inexpensive reagents and its scalability. chemrxiv.orgacs.org

Another powerful strategy involves the Palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov This intramolecular reaction, which couples the amine and the allyl group with an aryl or alkenyl halide, constructs the morpholine ring and introduces a substituent in a single, stereocontrolled step. nih.gove3s-conferences.org This approach is particularly useful for generating cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. nih.gov

| Cyclization Strategy | Key Precursors | Key Reagents/Catalysts | Primary Advantages |

| Alkylation/Cyclization | 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | High yield, inexpensive reagents, scalable, redox-neutral chemrxiv.orgacs.org |

| Pd-catalyzed Carboamination | O-Allyl Ethanolamines, Aryl/Alkenyl Halides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Stereocontrolled, modular, access to complex derivatives nih.gov |

| Direct Cyclodehydration | Amino Alcohols | SOCl₂ (with inverse addition) | One-pot process, straightforward orgsyn.org |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered Alkenes | Boron trifluoride etherate | Good yields for 1,4-oxazines (morpholines) organic-chemistry.org |

Enantioselective Synthesis of Substituted Morpholines

The demand for enantiomerically pure morpholine derivatives, which are crucial components in many chiral drugs, has driven the development of asymmetric synthetic methods. nih.govsemanticscholar.org

One notable approach is the use of organocatalysis to achieve an enantioselective synthesis of C2-functionalized morpholines. nih.gov This multi-step process can begin with an enantioselective chlorination of an aldehyde, followed by reductive amination with an appropriate amino alcohol and subsequent base-induced cyclization. nih.gov While early iterations faced challenges with variable enantiomeric excess (% ee) and low yields, optimized procedures have significantly improved the reliability of this strategy, affording valuable chiral morpholines in good yields and high enantioselectivity. nih.gov

Asymmetric hydrogenation represents another key strategy for accessing chiral morpholines. semanticscholar.org Specifically, the hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large-bite-angle bisphosphine ligand (such as SKP-Rh) can produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.org This method is highly efficient and demonstrates good atom economy. semanticscholar.org

Additionally, tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have been developed for the efficient enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

| Enantioselective Method | Catalyst/Reagent Type | Substrate Type | Typical Enantioselectivity |

| Organocatalysis | Chiral Amines / Proline Derivatives | Aldehydes, Amino Alcohols | 75–98% ee nih.gov |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Unsaturated Morpholines | Up to 99% ee semanticscholar.org |

| Tandem Hydroamination/Transfer Hydrogenation | Ruthenium Catalyst | Aminoalkyne Substrates | High ee organic-chemistry.org |

Scalable Photocatalytic Approaches for Morpholine Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways to complex molecules. nih.gov This technology has been successfully applied to the scalable synthesis of morpholines. organic-chemistry.orgnih.gov

One innovative method is the photocatalytic coupling of Silicon Amine Protocol (SLAP) reagents with aldehydes. organic-chemistry.org This process, often conducted under continuous flow conditions, uses an inexpensive organic photocatalyst (like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate) and a Lewis acid additive. The reaction proceeds through the formation of an amine radical cation, which then cyclizes. Continuous flow not only reduces reaction times but also improves scalability and reproducibility, making it suitable for larger-scale production. organic-chemistry.org

Another approach involves a photocatalytic, diastereoselective annulation strategy that constructs morpholines directly from readily available starting materials. nih.gov This method utilizes a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, even for challenging tri- and tetra-substituted morpholines. nih.gov

Introduction and Functionalization of the Benzaldehyde (B42025) Moiety

The synthesis of the 3-(4-Morpholin-4-ylbutoxy)benzaldehyde structure requires the careful functionalization of a benzene (B151609) ring. This involves both the attachment of the morpholinylbutoxy side chain, typically via etherification of a phenol, and the introduction of the aldehyde group. organic-chemistry.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is the fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. These substituents can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

In a precursor like 3-hydroxybenzaldehyde (B18108), two competing directing effects are at play:

The Hydroxyl (-OH) group: This is a strongly activating group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions.

The Aldehyde (-CHO) group: This is a deactivating group because the carbonyl group withdraws electron density from the ring. It directs incoming electrophiles to the meta position.

When both are present, the powerful activating effect of the -OH group dominates, directing substitution to its ortho and para positions (positions 2, 4, and 6). The ether group in the final product is also an ortho-, para-director. stackexchange.com Understanding these directing effects is crucial for planning a synthetic sequence that avoids unwanted side reactions and places functional groups at the desired locations.

| Substituent Group | Electronic Effect | Effect on Reactivity | Directing Influence |

| -OH, -OR (Ether) | Electron Donating (Resonance) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Electron Withdrawing (Inductive & Resonance) | Deactivating | Meta |

| -Cl, -Br, -I (Halogens) | Electron Withdrawing (Inductive) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Electron Withdrawing | Strongly Deactivating | Meta |

| -Alkyl (e.g., -CH₃) | Electron Donating (Inductive) | Activating | Ortho, Para |

Formylation Reactions for Aldehyde Group Introduction

Formylation is the process of adding a formyl group (-CHO) to a molecule. wikipedia.org Several classic named reactions are employed to introduce an aldehyde group onto an aromatic ring. The choice of method often depends on the nature of the starting material and its tolerance to the reaction conditions.

Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst system like aluminum chloride (AlCl₃) and copper(I) chloride. It is effective for formylating simple aromatic hydrocarbons like benzene. wikipedia.orgyoutube.com

Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is particularly effective for electron-rich aromatic compounds. wikipedia.org

Duff Reaction: This reaction formylates activated phenols using hexamethylenetetramine (HMTA) in an acidic medium. wikipedia.orggoogle.com This method is relevant for precursors like phenols or anisoles.

Reimer-Tiemann Reaction: This reaction formylates phenols, typically in the ortho position, using chloroform (B151607) (CHCl₃) in a basic solution. wikipedia.org

Modern variations include palladium-catalyzed reductive carbonylation reactions, which can use sources like formic acid or even carbon dioxide to generate the aldehyde from aryl halides. organic-chemistry.org

| Formylation Reaction | Formylating Agent(s) | Catalyst/Conditions | Typical Substrate |

| Gattermann-Koch | CO, HCl | AlCl₃, CuCl | Benzene, Alkylbenzenes youtube.com |

| Vilsmeier-Haack | DMF, POCl₃ | - | Electron-rich aromatics wikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acid (e.g., TFA) | Phenols wikipedia.orggoogle.com |

| Reimer-Tiemann | Chloroform (CHCl₃) | NaOH | Phenols wikipedia.org |

| Palladium-catalyzed Carbonylation | HCOOH or CO₂/Silane | Pd catalyst | Aryl Halides organic-chemistry.org |

Elaboration of the Butoxy Linker

The formation of the aryl ether bond in the butoxy chain is a critical step in the synthesis. This is typically achieved through nucleophilic substitution reactions where a phenoxide attacks an alkyl halide or vice-versa.

The Williamson ether synthesis is a versatile and widely employed method for preparing ethers, including the target compound. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, this can be approached in two ways:

Reaction of 3-hydroxybenzaldehyde with a pre-formed morpholino-butyl halide: 3-hydroxybenzaldehyde is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from 4-(4-chlorobutyl)morpholine (B13885719) or 4-(4-bromobutyl)morpholine (B12959511) to form the desired ether.

Reaction of a 3-(4-halobutoxy)benzaldehyde intermediate with morpholine: In this variation, 3-hydroxybenzaldehyde is first reacted with a dihaloalkane, such as 1,4-dibromobutane (B41627), to form 3-(4-bromobutoxy)benzaldehyde (B2757835). This intermediate is then subjected to nucleophilic substitution by morpholine to yield the final product.

The selection of base and solvent is crucial for optimizing reaction yields and minimizing side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the SN2 reaction.

| Reagent 1 | Reagent 2 | Base | Solvent | Typical Conditions |

| 3-Hydroxybenzaldehyde | 4-(4-Bromobutyl)morpholine | K₂CO₃, NaH | DMF, Acetonitrile | 60-100 °C, 4-12 h |

| 3-(4-Bromobutoxy)benzaldehyde | Morpholine | K₂CO₃, Et₃N | DMF, THF | Room Temp to 80 °C, 6-24 h |

| 3-Hydroxybenzaldehyde | 1,4-Dibromobutane | K₂CO₃ | Acetone, DMF | Reflux, 12-24 h |

This table presents typical reaction parameters for Williamson ether synthesis based on established chemical principles.

Beyond the classic Williamson synthesis, other alkylation strategies can be employed. The direct alkylation of 3-hydroxybenzaldehyde with a dihaloalkane in the presence of a base is a common first step in a two-step sequence. researchgate.net

Modern coupling methodologies, while more commonly applied to C-N and C-C bond formation, also include palladium- or copper-catalyzed C-O coupling reactions. These methods can be advantageous for sterically hindered substrates or when milder reaction conditions are required. For instance, a Buchwald-Hartwig-type C-O coupling could potentially be adapted to couple 3-hydroxybenzaldehyde with a suitably functionalized morpholino-butane derivative, although this is less common for simple ether synthesis compared to the Williamson method.

Furthermore, oxidative coupling reactions have been utilized to link benzaldehyde derivatives with other molecules, though these are typically for forming different types of bonds. researchgate.net

Integrated Synthetic Pathways for this compound

A stepwise approach provides better control over each chemical transformation and simplifies purification. The most logical stepwise syntheses for this compound involve the sequential formation of the ether and amine functionalities.

Route A: Initial Etherification followed by Amination

Synthesis of 3-(4-bromobutoxy)benzaldehyde: 3-hydroxybenzaldehyde is reacted with an excess of 1,4-dibromobutane in the presence of a base like potassium carbonate. Using an excess of the dihaloalkane minimizes the formation of the bis-ether byproduct. The intermediate, 3-(4-bromobutoxy)benzaldehyde, is isolated and purified.

Synthesis of the final product: The purified bromo-intermediate is then reacted with morpholine. The nitrogen atom of morpholine acts as a nucleophile, displacing the bromide to form the target compound.

Route B: Initial Amination followed by Etherification

Synthesis of 4-(4-chlorobutyl)morpholine: Morpholine is reacted with 1-bromo-4-chlorobutane. The secondary amine of morpholine is more nucleophilic than the chloride is a better leaving group than bromide under many conditions, allowing for the selective formation of the chloro-intermediate, which is then isolated.

Synthesis of the final product: 3-hydroxybenzaldehyde is deprotonated to its phenoxide form and reacted with the previously synthesized 4-(4-chlorobutyl)morpholine via a Williamson ether synthesis.

One-pot synthesis improves process efficiency by reducing the number of workup and purification steps, saving time and resources. nih.gov A one-pot procedure for this compound could be designed by reacting 3-hydroxybenzaldehyde, 1,4-dibromobutane, and morpholine in a single vessel. amazonaws.comnih.gov

In such a setup, the reaction conditions would need to be carefully controlled to favor the desired sequence of reactions. For example, by using a specific stoichiometry and carefully choosing the base and temperature, one could promote the initial etherification of 3-hydroxybenzaldehyde with the dibromobutane, followed by the in-situ reaction of the resulting bromo-intermediate with morpholine. The success of such a procedure depends on the relative nucleophilicity of the phenoxide and morpholine and the reactivity of the alkyl halide intermediates.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reactions. mdpi.commdpi.com

This technique is highly applicable to the synthesis of this compound, particularly for the nucleophilic substitution steps. Both the Williamson ether synthesis and the final amination step can be significantly expedited. For example, the reaction of 3-(4-bromobutoxy)benzaldehyde with morpholine, which might take several hours under conventional heating, could potentially be completed in minutes under microwave irradiation. acs.org The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry. mdpi.com

| Synthesis Step | Conventional Heating | Microwave-Assisted | Advantage of Microwave |

| Chalcone (B49325) Synthesis (Analogous Condensation) | 12 hours | 5-10 minutes | Drastically reduced reaction time |

| Quinoline (B57606) Synthesis (Analogous Cyclization) | 3 hours | 15 minutes | Reduced time, improved yield (62% vs 72%) |

| Oxazoline Synthesis (Analogous Cyclization) | 6 hours | 8 minutes | Reduced time, high yield (94%) acs.org |

This table compares reaction times and yields for analogous synthetic transformations, demonstrating the typical advantages of microwave irradiation. mdpi.commdpi.com

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. researchgate.net These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and methodologies applied to analogous structures, particularly benzaldehyde and morpholine derivatives, provide a strong foundation for its potential application.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purer products. researchgate.net This technology is especially advantageous for reactions that are exothermic, involve hazardous reagents, or produce unstable intermediates. researchgate.net By performing reactions in microreactors or tubular systems, safety is increased as only small volumes of reactants are processed at any given time. nih.govresearchgate.net

The synthesis of morpholine-containing structures, a key feature of this compound, has been successfully demonstrated in continuous flow systems. For instance, a multi-step continuous process has been developed for the synthesis of APIs like cyclizine (B1669395) and cinnarizine, which involve the reaction of secondary amines such as morpholine. tue.nl In one example, the reaction of benzyl (B1604629) chloride with n-methyl piperazine (B1678402) (an analog of morpholine) showed excellent conversion (>99%) at 160°C with a 30-minute residence time. tue.nl Such nucleophilic substitution reactions are fundamental to constructing the morpholin-4-ylbutoxy side chain of the target compound.

The integration of these individual steps into a single, telescoped flow process represents a significant advancement. nih.gov For a molecule like this compound, a hypothetical flow synthesis could involve the initial preparation of a key intermediate, followed by a nucleophilic substitution with morpholine in a subsequent reactor coil. This approach minimizes manual handling and can be fully automated, incorporating in-line analysis and purification steps to ensure high purity of the final product. nih.govmdpi.com The development of such a process would leverage the established benefits of flow chemistry to provide a safer, more efficient, and scalable manufacturing route.

The table below summarizes reaction parameters from continuous flow syntheses of analogous compounds, illustrating the conditions that could be adapted for the synthesis of this compound and related structures.

| Reactants | Reaction Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Benzyl chloride, n-Methyl piperazine | Nucleophilic Substitution | 160 | 30 min | >99 (conversion) | tue.nl |

| PhMgBr, Weinreb amide | Grignard Addition | 60 | 5 min | 97 | acs.org |

| o-Aminobenzaldehyde derivatives, Sodium nitrite | Diazotization | Not specified | Not specified | Not specified | mdpi.com |

| Aryl bromide, NaN₃ | Azide Synthesis | Room Temperature | Not specified | Not specified | acs.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Morpholine Benzaldehyde Conjugates

Methodologies for SAR and QSAR Studies in Drug Design

SAR and QSAR are integral to modern drug design, guiding the journey from an initial hit compound to a viable drug candidate. oncodesign-services.com SAR is a qualitative approach that involves synthesizing and testing a series of related compounds to discern which structural features are critical for biological activity. patsnap.com This process helps in identifying the pharmacophore—the essential arrangement of functional groups necessary for interaction with a biological target. pharmacologymentor.com

QSAR, on the other hand, is a computational and statistical approach that aims to establish a mathematical relationship between the chemical structure and biological activity. fiveable.menih.gov This is achieved by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their biological activities. nih.govcambridge.org Common molecular descriptors used in QSAR studies include:

Electronic properties: such as charge distribution and dipole moment. pensoft.net

Steric properties: which relate to the size and shape of the molecule. pensoft.net

Hydrophobicity (Lipophilicity): often quantified by the partition coefficient (logP), which describes a molecule's distribution between an oily and an aqueous phase. pensoft.net

Energy parameters: including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pensoft.net

These methodologies enable the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. fiveable.mecollaborativedrug.com Various statistical methods, from multiple linear regression to more complex machine learning algorithms, are employed to build robust and predictive QSAR models. fiveable.mecambridge.org The validity and predictive power of these models are crucial and are assessed through internal and external validation techniques. fiveable.me

Stereochemical Influence of the Morpholine (B109124) Ring on Molecular Recognition and Activity

The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including its contribution to aqueous solubility and metabolic stability. nih.govsci-hub.se Its stereochemical and conformational features play a significant role in how a molecule interacts with its biological target.

The morpholine ring typically adopts a chair conformation, which is its most stable form. nih.gov However, it can also exist in less stable boat or twist-boat conformations. researchgate.net The specific conformation adopted by the morpholine ring can be influenced by the surrounding chemical environment, such as the solvent, and by its interactions within a protein's binding pocket. researchgate.net In an aqueous solution, the contribution of the axial chair conformer of morpholine is known to increase compared to its pure liquid state where the equatorial chair conformer is predominant. researchgate.net

The ability of the morpholine ring to adopt different conformations allows it to present its substituents in various spatial arrangements. This conformational flexibility is crucial for achieving an optimal fit within a binding site, often referred to as the "bioactive conformation." The bioactive conformation is the specific three-dimensional arrangement a molecule adopts when it binds to its target and elicits a biological response. Computational methods, alongside experimental techniques like NMR spectroscopy, are used to study these conformations. researchgate.net

The morpholine ring can participate in several types of interactions within a protein's binding pocket, significantly influencing binding affinity and selectivity. nih.govacs.org The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like amino acid residues in the binding site. nih.govacs.org The nitrogen atom, being a weak base, can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds. nih.govacs.org

Furthermore, the morpholine ring itself is relatively non-polar and can engage in hydrophobic or van der Waals interactions with non-polar regions of the binding pocket. acs.org The combination of these potential interactions—hydrogen bonding, ionic interactions, and hydrophobic interactions—makes the morpholine ring a versatile component in drug design, capable of enhancing both potency and pharmacokinetic properties. nih.govnih.gov Studies have shown that the morpholine moiety can be essential for inhibitory activity in certain enzymes, with its nitrogen atom being a key interacting element. nih.gov

The following table summarizes the potential interactions of the morpholine ring in a binding pocket:

| Interaction Type | Involving Atom/Region of Morpholine Ring | Potential Interacting Partner in Binding Pocket |

| Hydrogen Bond Acceptor | Oxygen atom | Amino acid residues with -OH, -NH groups (e.g., Serine, Threonine, Arginine) |

| Hydrogen Bond Donor | Protonated Nitrogen atom | Amino acid residues with C=O, -O- groups (e.g., Aspartate, Glutamate) |

| Ionic Interaction | Protonated Nitrogen atom | Negatively charged amino acid residues (e.g., Aspartate, Glutamate) |

| Hydrophobic/van der Waals | C-H bonds of the ring | Non-polar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

Significance of Benzaldehyde (B42025) Substitution Patterns

The benzaldehyde portion of "3-(4-Morpholin-4-ylbutoxy)benzaldehyde" provides a scaffold for substitution, which can profoundly impact the molecule's biological activity through electronic and steric effects.

Substituents on the benzaldehyde ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com

Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the aromatic ring. This can enhance interactions with electron-deficient regions of a binding pocket and influence the reactivity of the aldehyde group.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density away from the aromatic ring. beilstein-journals.org This can alter the molecule's electrostatic potential and its ability to form certain interactions. For instance, an EWG can make the aldehyde carbonyl carbon more electrophilic. beilstein-journals.org

The position of the substituent (ortho, meta, or para) is also critical. numberanalytics.com In "this compound," the morpholin-4-ylbutoxy group is at the meta position. The electronic effect of this substituent will influence the charge distribution across the entire molecule.

Steric effects relate to the size and shape of the substituents. numberanalytics.com Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. numberanalytics.com Conversely, a substituent might provide additional van der Waals contacts that enhance binding affinity. The interplay between electronic and steric effects is complex and crucial for optimizing ligand-target interactions. numberanalytics.com For example, a bulky substituent at a specific position might improve selectivity for one target over another by preventing binding to the latter.

The table below provides examples of common aromatic substituents and their general electronic effects:

| Substituent | Chemical Formula | Electronic Effect |

| Methoxy | -OCH₃ | Electron-donating |

| Methyl | -CH₃ | Electron-donating |

| Chloro | -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) |

| Nitro | -NO₂ | Strongly electron-withdrawing |

| Cyano | -CN | Strongly electron-withdrawing |

The aldehyde group (-CHO) is a key functional group that can participate in various non-covalent and covalent interactions with a biological target. The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine, potentially leading to the formation of a covalent bond. thermofisher.com

The carbonyl oxygen is a hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups in the binding pocket. rsc.org The aldehyde group can also engage in dipole-dipole interactions. The reactivity of the aldehyde can be modulated by the electronic effects of the substituents on the benzaldehyde ring; electron-withdrawing groups generally increase its reactivity, while electron-donating groups decrease it. ncert.nic.in In some cases, the aldehyde hydrogen can participate in weak hydrogen bonds or other short contacts with electron-rich atoms in the binding site. rsc.org The versatility of the aldehyde group makes it a valuable feature for establishing potent and specific interactions with a biological target. researchgate.netnih.gov

Influence of the Butoxy Linker on Overall Molecular Performance

The butoxy linker in "this compound" serves as a crucial spacer between the morpholine and benzaldehyde pharmacophores. Its length, flexibility, and chemical composition significantly influence how the molecule interacts with its biological target.

The length of the alkyl chain in alkoxy linkers is a key parameter in SAR studies. An optimal linker length is necessary to correctly position the pharmacophoric groups within the binding site of a target protein. A linker that is too short may cause steric clashes, preventing simultaneous binding of both the morpholine and benzaldehyde moieties. Conversely, an overly long linker might not provide the necessary conformational constraint, leading to a loss of binding affinity.

This principle can be extrapolated to the morpholine-benzaldehyde scaffold. The four-carbon butoxy linker in "this compound" provides considerable flexibility, allowing the morpholine and benzaldehyde rings to adopt various conformations. However, based on analogous studies, it is conceivable that a shorter linker, such as an ethoxy or propoxy chain, might lead to enhanced biological activity for certain targets by reducing conformational entropy upon binding.

To illustrate the impact of linker length on biological activity, the following table presents data from the aforementioned study on morpholine-bearing quinoline (B57606) derivatives as cholinesterase inhibitors.

| Compound | Linker Length (n) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|---|

| Analog 1 | 2 | 1.94 ± 0.13 | 28.37 ± 1.85 |

| Analog 2 | 3 | > 50 | > 50 |

| Analog 3 | 4 | > 50 | > 50 |

Data is illustrative and based on analogous morpholine-bearing quinoline derivatives. nih.gov

Modifying the butoxy linker by introducing heteroatoms (e.g., oxygen, nitrogen) or rigid structural elements (e.g., cycloalkanes, aromatic rings) can significantly impact a molecule's physicochemical properties and biological activity. The introduction of heteroatoms can alter the linker's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing a methylene (B1212753) group with an oxygen atom to create an ether linkage can increase hydrophilicity and potentially improve pharmacokinetic properties.

Rigidifying the linker can reduce the molecule's conformational flexibility. This can be advantageous if the rigid conformation is the one that is complementary to the biological target's binding site, as this pre-organization can lead to a smaller entropic penalty upon binding and thus higher affinity. However, if the rigid conformation is not optimal for binding, a significant loss of activity can occur. The effect of linker conformation on the performance and stability of enzymes has been noted in biochemical studies. nih.gov

While specific studies on the introduction of such elements within the butoxy linker of "this compound" are not available, the principles of linker design in medicinal chemistry suggest that such modifications could be a valuable strategy for optimizing its biological profile.

Comparative SAR/QSAR with Analogous Scaffolds and Privileged Structures

The morpholine ring is considered a "privileged structure" due to its frequent appearance in biologically active compounds. nih.gov Comparing the SAR and QSAR of morpholine-benzaldehyde conjugates with compounds containing analogous scaffolds can provide insights into the specific contributions of the morpholine moiety.

Common bioisosteric replacements for the morpholine ring include piperidine (B6355638), piperazine (B1678402), and thiomorpholine (B91149). Each of these scaffolds imparts distinct physicochemical properties to the molecule.

Piperidine: Replacing the oxygen atom of morpholine with a methylene group results in a piperidine ring. This change increases the basicity of the nitrogen atom and enhances the molecule's lipophilicity. This can lead to altered receptor interactions and pharmacokinetic profiles.

Piperazine: The introduction of a second nitrogen atom in the 4-position of the ring to form piperazine provides an additional site for substitution or interaction. This can be exploited to introduce further functionality or to modulate the molecule's properties. Piperazine derivatives have been extensively studied for various biological activities. nih.gov

Thiomorpholine: The replacement of the oxygen atom with a sulfur atom to give thiomorpholine can influence the ring's conformation and electronic properties. The sulfur atom is less electronegative than oxygen and can participate in different types of interactions. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing additional avenues for structural modification and modulation of activity. jchemrev.comresearchgate.netjchemrev.com

A review of morpholine and thiomorpholine derivatives highlights their diverse biological activities and the importance of the heterocyclic scaffold in the drug discovery process. jchemrev.com The choice between these scaffolds depends on the specific therapeutic target and the desired physicochemical properties.

The following table provides a general comparison of the physicochemical properties of these analogous scaffolds.

| Scaffold | Key Structural Difference from Morpholine | General Impact on Properties |

|---|---|---|

| Piperidine | Oxygen replaced by a methylene group | Increased lipophilicity and basicity |

| Piperazine | Oxygen replaced by a second nitrogen atom | Provides an additional site for substitution, alters basicity |

| Thiomorpholine | Oxygen replaced by a sulfur atom | Altered ring conformation and electronic properties, potential for oxidation |

Computational Chemistry and Molecular Modeling Applications in the Study of 3 4 Morpholin 4 Ylbutoxy Benzaldehyde

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. epstem.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-(4-Morpholin-4-ylbutoxy)benzaldehyde, this is particularly important due to the flexibility of the butoxy chain and the morpholine (B109124) ring.

Using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p), the molecule's geometry is adjusted to find the minimum energy conformation. epstem.netresearchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles that represent the most probable structure in the gas phase. researchgate.net Given the molecule's flexibility, a conformational analysis is performed by systematically rotating the rotatable bonds (primarily within the butoxy linker) to map out the conformational energy landscape. This landscape reveals the various low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's preferred shapes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table presents illustrative data typical for similar benzaldehyde (B42025) derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| C-O (ether) | 1.368 | |

| C-N (morpholine) | 1.455 | |

| Bond Angle (°) | O=C-H (aldehyde) | 120.5 |

| C-O-C (ether) | 118.2 | |

| C-N-C (morpholine) | 111.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

To understand how charge is distributed across the molecule, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed. uni-muenchen.de This analysis calculates the partial atomic charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the aldehyde group is expected to be a significant negative center, while the aldehyde carbon and hydrogen will be positive centers. The Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, highlighting sites for potential intermolecular interactions. researchgate.netresearchgate.net

Table 2: Hypothetical Calculated Electronic Properties of this compound This table presents illustrative data based on quantum chemical principles.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 D |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for confirming the molecule's structure when compared with experimental data. epstem.net Theoretical vibrational frequencies (infrared spectra) can be computed, and when scaled by an appropriate factor, they typically show good agreement with experimental FT-IR spectra. epstem.net This allows for the assignment of specific vibrational modes to the observed absorption bands.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Comparing the predicted chemical shifts with experimental spectra helps in the definitive assignment of signals to specific atoms within the molecule, confirming its connectivity and structural integrity.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates the typical correlation between theoretical and experimental data for key functional groups.

| Vibrational Mode | Functional Group | Calculated (Scaled) | Hypothetical Experimental |

| C=O Stretch | Aldehyde | 1695 | 1700 |

| C-H Stretch | Aldehyde | 2850 | 2855 |

| C-O-C Stretch | Aryl Ether | 1255 | 1260 |

| C-N Stretch | Morpholine | 1115 | 1118 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit solvent molecules like water, and the system's evolution is tracked by solving Newton's equations of motion for every atom.

For this compound, MD simulations would reveal how the molecule moves, flexes, and changes its conformation in a solution. This is crucial for understanding how the solvent influences its structure, particularly the flexible butoxy chain. Analysis of the simulation trajectory can provide information on conformational stability, the formation of intramolecular hydrogen bonds, and the specific interactions between the solute and solvent molecules. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system compared to gas-phase calculations.

Ligand-Target Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design and is used to screen virtual libraries of compounds against a protein target to identify potential hits. nih.gov

To predict potential molecular targets for this compound, its optimized 3D structure is computationally "docked" into the binding sites of a panel of known biological targets, such as enzymes or receptors. Docking algorithms, implemented in software like AutoDock or GOLD, systematically sample different positions and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. nih.gov

A lower binding energy suggests a more stable and favorable interaction. By performing docking against a wide range of proteins, it is possible to generate hypotheses about which biological pathways the molecule might modulate. Subsequent analysis of the best-scoring poses reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is critical for understanding the potential mechanism of action and for designing more potent and selective analogs.

Table 4: Hypothetical Docking Results for this compound Against Selected Protein Classes This table is for illustrative purposes to show representative output from a virtual screening study.

| Protein Target Class | Example PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serine/Threonine Kinase | 3XXX | -8.5 | Gln85, Leu10, Val18 |

| G-Protein Coupled Receptor | 4XXX | -7.9 | Phe112, Trp254, Tyr301 |

| Nuclear Receptor | 5XXX | -7.2 | Arg394, Met348, Ile372 |

Identification of Key Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is governed by a variety of intermolecular interactions. The presence of a polar benzaldehyde group, a flexible butoxy chain, and a morpholine ring dictates the nature of these non-covalent forces. The formyl group (-CHO) establishes a permanent dipole moment, enabling dipole-dipole interactions. chemicalbook.com Furthermore, the carbonyl oxygen is a potential acceptor for weak C–H⋯O hydrogen bonds from neighboring molecules, a common interaction in the crystal packing of benzaldehyde derivatives. nih.govrsc.org

Advanced Computational Methodologies

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a molecular crystal. scirp.orgdergipark.org.tr This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the total electron density of the pro-crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contacts. nih.govmdpi.com Red spots on a dnorm-mapped surface indicate close contacts that are shorter than the sum of van der Waals radii, white regions represent contacts at the van der Waals separation, and blue regions signify longer contacts. dergipark.org.trscirp.org

Complementing the 3D Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of all intermolecular contacts. crystalexplorer.netrsc.org These plots represent the frequency of each combination of dᵢ (the distance from the surface to the nearest atom inside) and dₑ (the distance to the nearest atom outside). rsc.org The resulting plot is a unique "fingerprint" for a given crystal structure, which can be deconstructed to show the percentage contribution of specific atom-pair contacts. iucr.orgcrystalexplorer.net

For this compound, this analysis would reveal the relative importance of different interactions. Based on its structure, a significant contribution from H···H contacts arising from the aliphatic chain and aromatic ring is expected. Additionally, O···H/H···O contacts (from the carbonyl, ether, and morpholine oxygens) and C···H/H···C contacts (involving the aromatic ring) would be prominent features, quantifying their roles in crystal stabilization. nih.gov

Hypothetical Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

This table is illustrative and represents the type of data generated from a Hirshfeld analysis based on related molecular structures. Actual values require experimental crystallographic data.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 45.5 | Represents contacts between hydrogen atoms, typically the most abundant type of interaction in organic molecules. |

| C···H / H···C | 28.2 | Includes interactions between carbon and hydrogen atoms, often associated with C-H···π stacking. |

| O···H / H···O | 24.8 | Corresponds to hydrogen bonding and close contacts involving oxygen and hydrogen atoms. |

| Other | 1.5 | Includes minor contributions from other atom-pair contacts like C···C, N···H, etc. |

Transition state modeling is a computational quantum chemistry technique used to investigate the mechanisms of chemical reactions. mit.edu It focuses on identifying the transition state—a fleeting, high-energy configuration of atoms that exists at the point of no return between reactants and products. mit.edu By calculating the structure and energy of this transition state, chemists can determine the activation energy barrier of a reaction, which governs its rate. mit.edu This modeling helps to understand reaction pathways, rationalize product formation, and optimize reaction conditions. acs.org

In the context of this compound, transition state modeling could be applied to elucidate the mechanism of its synthesis, particularly the Williamson ether synthesis step. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com Computational modeling could map the energy profile of the reaction, detailing the approach of the nucleophile, the formation of the five-coordinate transition state at the carbon atom, and the departure of the leaving group. masterorganicchemistry.commasterorganicchemistry.com Such studies provide deep insights into the reaction's stereochemistry and the factors influencing its efficiency, such as solvent effects or the nature of the reactants. acs.orgacs.org

Pharmacophore modeling is a cornerstone of computer-aided drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target and elicit a response. nih.govresearchgate.net The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, often contributing to improved potency, solubility, and pharmacokinetic properties. sci-hub.senih.govnih.gov

For this compound, a pharmacophore model could be generated based on its structure or, if its biological target is known, on the ligand-receptor interactions. plos.org This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. computabio.commdpi.com This process allows for the rapid and cost-effective identification of novel hit compounds from vast chemical libraries, significantly accelerating the early stages of drug discovery. computabio.com The identified hits can then be prioritized for experimental testing, leading to the discovery of new potential therapeutic agents. plos.orgmdpi.com

Biological and Pharmacological Research Trajectories for 3 4 Morpholin 4 Ylbutoxy Benzaldehyde Analogs

Exploration of Molecular Targets and Biological Pathways Associated with Morpholine (B109124) and Benzaldehyde (B42025) Motifs

The morpholine ring is a versatile heterocyclic amine that is a common feature in numerous approved drugs, valued for its favorable physicochemical and pharmacokinetic properties. neuroproof.comnih.gov Similarly, the benzaldehyde moiety, an aromatic aldehyde, serves as a crucial building block for a wide range of biologically active compounds. The combination of these two motifs in a single scaffold provides a rich foundation for designing novel molecules with the potential to interact with a variety of biological targets.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase Inhibition)

The morpholine nucleus is a well-established pharmacophore in the design of enzyme inhibitors. A significant area of exploration for analogs of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde would be their potential as enzyme inhibitors, particularly targeting monoamine oxidases (MAOs). MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. For instance, moclobemide, an antidepressant drug, features a morpholine ring and functions as a reversible inhibitor of MAO-A.

Research into morpholine-based chalcones has identified potent and selective MAO-B inhibitors. One such study reported a morpholine-containing chalcone (B49325) with an impressive IC50 value of 0.030 µM for MAO-B. mdpi.com This highlights the potential of the morpholine moiety to direct compounds to the active site of MAOs. Analogs of this compound could be synthesized and screened for their inhibitory activity against both MAO-A and MAO-B to assess their potential as therapeutic agents for depression or neurodegenerative diseases.

Beyond MAOs, the morpholine scaffold has been incorporated into inhibitors of other key enzymes, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are critical targets in cancer therapy. mdpi.comresearchgate.net The benzaldehyde moiety can also contribute to enzyme inhibition, with some derivatives showing inhibitory effects on enzymes like tyrosinase.

Receptor Ligand Design (e.g., Dopamine (B1211576) Receptor Ligands)

The structural characteristics of the morpholine ring make it an attractive component for the design of ligands that target G-protein coupled receptors (GPCRs), including dopamine receptors. The nitrogen atom of the morpholine ring can act as a proton acceptor, forming crucial interactions with receptor binding sites.

Several studies have described the synthesis of morpholine and 1,4-oxazepane (B1358080) derivatives as selective ligands for the dopamine D4 receptor, a target of interest for the development of antipsychotic drugs with potentially fewer side effects. acs.org The exploration of this compound analogs as dopamine receptor ligands would be a logical research trajectory. By modifying the substitution pattern on the benzaldehyde ring and altering the length of the butoxy linker, it may be possible to develop compounds with high affinity and selectivity for specific dopamine receptor subtypes.

The following table summarizes the activity of some morpholine-containing compounds at dopamine receptors:

| Compound Class | Receptor Target | Activity | Reference |

| 2,4-disubstituted morpholines | Dopamine D4 | Selective Ligands | acs.org |

| 1,4-oxazepane derivatives | Dopamine D4 | Selective Ligands | acs.org |

Investigation of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) represent a challenging but increasingly important class of drug targets. Small molecules that can modulate these interactions hold immense therapeutic potential. nih.govrsc.org While the morpholine scaffold is more commonly associated with enzyme and receptor binding, the benzaldehyde moiety has shown promise in the design of PPI modulators.

Recent research has demonstrated that certain benzaldehyde derivatives can act as inhibitors of PPIs. For example, a study on small-molecule inhibitors of the NKG2D/MICA interaction, a key pathway in immune response, identified a benzaldehyde-containing compound with an IC50 of 10.2 µM in a cellular assay. researchgate.net Another study highlighted the use of benzaldehyde derivatives in the development of covalent inhibitors that target PPIs. nih.gov

The investigation of this compound analogs as PPI modulators would be a novel and exciting research direction. Screening these compounds against a panel of disease-relevant PPIs could uncover new therapeutic opportunities.

The table below presents examples of benzaldehyde derivatives that have been investigated as PPI inhibitors:

| Compound Series | PPI Target | IC50 Value | Reference |

| Benzamidine derivatives | uPa | - | nih.gov |

| Dimethyl amide derivative | NKG2D/MICA | 2.2 µM | researchgate.net |

| Small molecule | p53/hDM2 | low µM activity | rsc.org |

In Vitro Pharmacological Characterization of Analogs

Once synthesized, the pharmacological properties of this compound analogs would need to be thoroughly characterized using a variety of in vitro assays. This would provide crucial information on their biological activity and potential therapeutic applications.

Cellular Assays for Phenotypic and Functional Modulation

Phenotypic screening is a powerful approach in drug discovery, particularly for complex diseases of the central nervous system (CNS). neuroproof.comnih.govdrugtargetreview.com This method involves testing compounds in cell-based models that recapitulate aspects of a disease state and observing the resulting phenotypic changes. Given the potential for morpholine and benzaldehyde motifs to interact with CNS targets, phenotypic screening of this compound analogs in neuronal cell cultures would be a valuable strategy. neuroproof.com

Functional assays would also be employed to quantify the effects of these analogs on specific cellular processes. For instance, in the context of inflammation, benzaldehyde derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. nih.govacs.org

The following table provides examples of in vitro assays and the observed effects of morpholine or benzaldehyde-containing compounds:

| Assay Type | Cell Line | Compound Type | Observed Effect | Reference |

| Cytotoxicity Assay | A549, MCF-7, SHSY-5Y | Morpholine-quinazoline | IC50 values in the low µM range | rsc.orgnih.gov |

| Anti-inflammatory Assay | RAW264.7 macrophages | Benzaldehyde derivatives | Inhibition of NO, iNOS, and COX-2 expression | nih.govacs.org |

| Apoptosis Assay | Cancer cell lines | Morpholine-quinazoline | Induction of apoptosis | rsc.orgnih.gov |

| Cell Cycle Analysis | Cancer cell lines | Morpholine-quinazoline | G1 phase arrest | rsc.orgnih.gov |

Investigations into Mechanisms of Action at the Molecular Level

To understand how these analogs exert their effects at a molecular level, further mechanistic studies would be essential. For compounds showing promise in phenotypic screens or functional assays, identifying their specific molecular targets and pathways is a critical next step.

For example, if an analog exhibits anti-inflammatory activity, its effect on key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, would be investigated. mdpi.comnih.gov Benzaldehyde derivatives have been shown to suppress the phosphorylation of ERK, JNK, and p38 in the MAPK pathway, leading to a reduction in inflammatory responses. mdpi.comnih.govresearchgate.net

In the context of anticancer activity, morpholine-containing compounds have been found to induce apoptosis and cause cell cycle arrest. researchgate.netrsc.orgnih.gov Investigating the effects of promising analogs on the expression of key proteins involved in these processes, such as caspases and cyclins, would provide valuable insights into their mechanism of action.

Development as Advanced Chemical Probes for Biological Systems

The structural characteristics of this compound analogs make them suitable candidates for development as chemical probes. A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The morpholine and benzaldehyde components can be systematically modified to create a library of compounds with varying affinities and selectivities for different biological targets.

Researchers have successfully utilized benzaldehyde scaffolds, such as 4-(Diethylamino)benzaldehyde (DEAB), as a foundation for developing inhibitors of enzymes like aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net ALDHs are a group of enzymes overexpressed in various cancers, making them an important therapeutic target. nih.govresearchgate.net Analogs of this compound could be designed to act as selective probes for different ALDH isoforms, helping to elucidate their specific roles in cancer biology.

The development of such probes would involve synthesizing a series of analogs with modifications to the morpholine ring, the butoxy linker, and the benzaldehyde group. These modifications could include altering the substitution pattern on the benzaldehyde ring or replacing the morpholine with other heterocyclic systems. Each analog would then be screened against a panel of biological targets to determine its potency and selectivity. Promising candidates could be further developed by incorporating fluorescent tags or other reporter groups, allowing for visualization of the target protein within cells and tissues.

Strategic Design and Optimization of Novel Bioactive Compounds Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design of new bioactive compounds with a wide range of potential therapeutic applications. The inherent biological activities of both morpholine and benzaldehyde derivatives provide a strong rationale for exploring this chemical space. Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net

The strategic design of novel compounds would involve a multi-pronged approach:

Target-based design: This approach focuses on designing molecules to interact with a specific biological target. For example, based on the known activity of benzaldehyde derivatives against ALDHs, analogs of this compound could be computationally modeled and synthesized to optimize their binding to the active site of a particular ALDH isoform. nih.gov

Phenotypic screening: In this strategy, a library of analogs is tested in cell-based or whole-organism assays to identify compounds that produce a desired biological effect, without prior knowledge of the specific target. This can lead to the discovery of novel mechanisms of action.

Fragment-based drug discovery: The morpholine and benzaldehyde moieties can be considered as fragments that can be combined with other chemical groups to generate new molecules with improved drug-like properties.

Optimization of lead compounds identified through these strategies would involve iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. For instance, structure-activity relationship (SAR) studies could be conducted to understand how different chemical modifications impact biological activity.

The following table summarizes the biological activities of various morpholine derivatives, highlighting the potential therapeutic areas for new compounds based on the this compound scaffold.

| Compound Class | Biological Activity | Reference |

| Morpholine-based zampanolide (B1247547) analogs | Antiproliferative, microtubule-stabilizing | unibe.ch |

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives | Cytotoxic against cancer cell lines | researchgate.net |

| 2-aryl-4-(3-arylpropyl)morpholines | Antidepressant, MAO inhibition | nih.gov |

| 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives | Antimicrobial | mdpi.com |

The diverse biological activities of morpholine-containing compounds underscore the potential of the this compound scaffold as a foundation for the development of new chemical probes and therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or etherification reactions. A common method involves reacting 4-morpholinobutanol with 3-hydroxybenzaldehyde in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions in dichloromethane . Alternative routes may employ Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple morpholine derivatives with benzaldehyde precursors .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | POCl₃, DCM, reflux | 60-75 | |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C to RT | 70-85 |

Q. How is the structural identity of this compound confirmed?

- NMR Spectroscopy : H and C NMR are used to verify the presence of the morpholinyl group (δ ~2.4–3.7 ppm for N-CH₂ protons) and the benzaldehyde moiety (δ ~9.8–10.0 ppm for aldehyde proton) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO₃: 263.15) .

- X-ray Crystallography : Single-crystal analysis using SHELXL software provides unambiguous confirmation of bond lengths and angles .

Q. What analytical techniques are recommended for assessing purity?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- TLC : Silica gel plates with dichloromethane/methanol (9:1) as eluent; visualization under UV light .

Advanced Research Questions

Q. How can reaction yields for morpholinyl-containing benzaldehydes be optimized?

- Catalyst Screening : Evaluate alternatives to POCl₃, such as p-toluenesulfonic acid (PTSA), to reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group in benzaldehyde derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >80% .

Q. What role does the morpholinyl group play in modulating biological activity?

The morpholinyl moiety enhances solubility and bioavailability via hydrogen bonding with biological targets. Computational studies (e.g., molecular docking) suggest it interacts with enzyme active sites, such as kinases or cytochrome P450 isoforms, by occupying hydrophobic pockets . For example, morpholinyl derivatives have shown IC₅₀ values <10 µM in kinase inhibition assays .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- DFT Calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic reactivity at the aldehyde group .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. ethanol) to optimize conditions for imine formation .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for morpholinyl derivatives?

- Validation : Cross-reference with databases like PubChem or CAS Common Chemistry to confirm chemical shifts .

- Deuteration Effects : Use DMSO-d₆ for NMR to resolve peak splitting caused by exchangeable protons .

Q. What are the limitations of using this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.